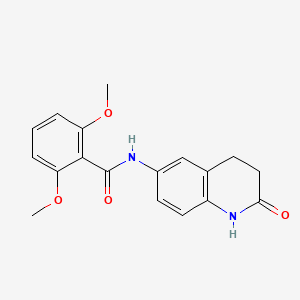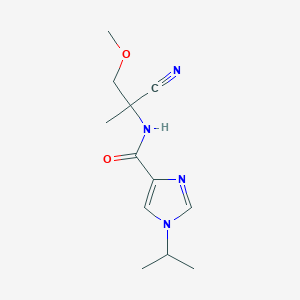
N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). This compound has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders and transplant rejection.
Wirkmechanismus
N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide inhibits the activity of JAK3, a member of the Janus kinase family of intracellular tyrosine kinases. JAK3 is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which play a crucial role in the immune response. By inhibiting JAK3, N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide blocks the downstream signaling pathways of these cytokines and suppresses the activation and proliferation of T cells and other immune cells.
Biochemical and Physiological Effects:
N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, while increasing the production of anti-inflammatory cytokines such as IL-10. It also reduces the infiltration of immune cells into inflamed tissues and decreases the expression of adhesion molecules on endothelial cells. These effects contribute to the anti-inflammatory and immunosuppressive properties of N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide is its specificity for JAK3, which reduces the risk of off-target effects. It also has a long half-life and can be administered orally, making it a convenient and effective treatment option for chronic diseases. However, N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide can also have potential limitations for lab experiments. For example, the inhibition of JAK3 can affect the function of other immune cells besides T cells, which may complicate the interpretation of experimental results. Additionally, the immunosuppressive effects of N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide may increase the risk of infections and other adverse effects in animal models.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide. One potential direction is the investigation of its use in combination with other immunosuppressive agents for the treatment of autoimmune diseases and transplant rejection. Another direction is the development of more selective JAK3 inhibitors that can avoid off-target effects and improve the safety profile of the compound. Additionally, the exploration of the role of JAK3 in other diseases and physiological processes may provide new insights into the potential therapeutic applications of N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide.
Synthesemethoden
N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide can be synthesized through a multi-step process involving the reaction of 4-cyano-1-methoxy-2-propylamino-benzene with 2-bromo-1-(2-hydroxyethyl)imidazole, followed by the coupling of the resulting intermediate with 2-aminopropan-1-ol. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide has been widely studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has also been investigated for its potential use in preventing transplant rejection and graft-versus-host disease.
Eigenschaften
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-9(2)16-5-10(14-8-16)11(17)15-12(3,6-13)7-18-4/h5,8-9H,7H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXSCBYCNWAFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)C(=O)NC(C)(COC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(cyclohex-1-en-1-yl)ethyl)propane-1-sulfonamide](/img/structure/B2972389.png)
![2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2972390.png)
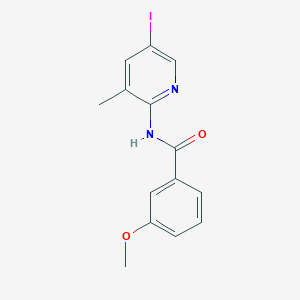
![5-Methyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2972392.png)
![Tert-butyl N-[4-(1,2,5-dithiazepan-5-yl)-2-methyl-4-oxobutan-2-yl]carbamate](/img/structure/B2972393.png)
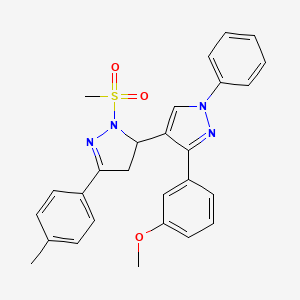

![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2972398.png)
![(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide](/img/structure/B2972403.png)

![4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2972405.png)
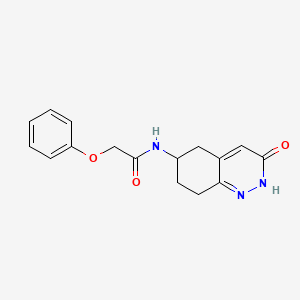
![2-(3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamido)benzamide](/img/structure/B2972408.png)
